molecular formula C14H19Cl2N3O4 B1678962 Nitrocaphane CAS No. 54940-95-3

Nitrocaphane

Cat. No. B1678962
CAS RN: 54940-95-3
M. Wt: 364.2 g/mol
InChI Key: VEBTZMUIBMIPCD-ZDUSSCGKSA-N
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Description

Nitrocaphane is considered as a protocol of choice in the treatment of malignant trophoblastic tumor in combination with 5-FU (fluorouracil) .


Molecular Structure Analysis

Nitrocaphane has a molecular formula of C14H19Cl2N3O4 and a molecular weight of 364.22 g/mol . The IUPAC name is 2-amino-3-[2-[bis(2-chloroethyl)aminomethyl]-5-nitrophenyl]propanoic acid .


Chemical Reactions Analysis

Nitroalkanes, including Nitrocaphane, have been widely used as fuels, fuel additives, explosives, and propellants due to their dual fuel-oxidizer characteristics and the weak C–N bond . Nitroalkanes are strategic starting molecules for the synthesis of a large variety of important targets .


Physical And Chemical Properties Analysis

Nitrocaphane has a molecular weight of 364.2 g/mol . It is soluble in DMSO, but not in water . The exact mass is 363.0752615 g/mol and the monoisotopic mass is also 363.0752615 g/mol .

Scientific Research Applications

1. Therapeutic and Clinical Applications

Nitrocaphane, a compound related to nitroxides, has been explored for various therapeutic applications. Nitroxides have been found to modify oxidative stress and alter the redox status of tissues, enabling interactions with many metabolic processes. These properties have been exploited in several therapeutic and research applications, including protection against ionizing radiation, use in functional magnetic resonance imaging (MRI), cancer prevention and treatment, control of hypertension and weight, and protection from ischemia/reperfusion injury. Some of these applications have progressed to clinical trials, indicating the significant potential of nitroxides in medicine and research (Soule et al., 2007).

2. Analytical Techniques in Horticulture

Nitrocaphane-related compounds, specifically nitroso compounds, have been utilized in analytical techniques like Near Infrared (NIR) spectroscopy. This method is used for nondestructive measurement of quality attributes of horticultural produce. The versatility of NIR spectroscopy, including novel techniques like time and spatially resolved spectroscopy, highlights the broad application of nitroso compounds in analytical chemistry, particularly in the food and agriculture sectors (Nicolai et al., 2007).

3. Nitroxide Exchange Reactions

In the field of organic chemistry, nitrocaphane and related nitroxide compounds have been used in nitroxide exchange reactions. This is demonstrated in the synthesis of multi-spin isoindoline nitroxides. The ability to monitor these exchange processes via Electron Paramagnetic Resonance (EPR) spectroscopy has opened new avenues for studying the kinetics of nitroxide exchange processes. Such research has potential applications in the construction of organic networks and in distance measurement for EPR studies (Wessely et al., 2016).

4. Advances in Nitration Methodologies

Nitrocaphane-related nitroarenes are significant in the field of synthetic organic chemistry. Research advancements in developing green methodologies for the reduction of nitroarenes have led to economic and environmentally friendly processes. These advancements are crucial for the production of aryl amines, which are vital raw materials in various applications, including drug synthesis, dyes, and polymers (Kadam & Tilve, 2015).

properties

IUPAC Name

2-amino-3-[2-[bis(2-chloroethyl)aminomethyl]-5-nitrophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2N3O4/c15-3-5-18(6-4-16)9-10-1-2-12(19(22)23)7-11(10)8-13(17)14(20)21/h1-2,7,13H,3-6,8-9,17H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBTZMUIBMIPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)CN(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201201485
Record name 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrocaphane

CAS RN

54940-95-3
Record name 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54940-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrocaphane
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054940953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrocaphane/3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245413
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROCAPHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BMN3HZW9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
L Li, G Shen, H Zhang, D Li - International journal of hyperthermia, 1989 - Taylor & Francis
HEp-2 cells were treated with hyperthermia (39–44C) and nitrocaphane (NC) at various time intervals. A 1 h exposure to 39C and 41 C was non-lethal to cells, but it did potentiate the …
Number of citations: 2 www.tandfonline.com
LG Li - Zhonghua Zhong liu za zhi [Chinese Journal of …, 1989 - europepmc.org
Cytotoxic effect of hyperthermia combined with Nitrocaphane (NC) on HEp-2 cells was detected by colony formation assay. The results showed: 1. There was significant synergetic effect …
Number of citations: 1 europepmc.org
GL Shen - Zhonghua Zhong liu za zhi [Chinese Journal of …, 1989 - europepmc.org
The thermotolerant kinetics of HEp-2 cells and its effect on cytotoxicity of Nitrocaphane (NC) were studied by colony formation assay. HEp-2 cells were exposed to two equal thermal …
Number of citations: 2 europepmc.org
L Ju, Y Wang, D Qu - Zhonghua fu Chan ke za zhi, 1996 - europepmc.org
Objective To evaluate the effectiveness, side effects and long term result of combination protocol of 5-fluorouracil (5-FU) and nitrocaphane (AT1258) on patients with malignant …
Number of citations: 2 europepmc.org
TM Zhang, MG Shou, MY Wang - Zhongguo yao li xue …, 1986 - pubmed.ncbi.nlm.nih.gov
[Antitumor effects of different combinations of oridonin, bleomycin A5 and nitrocaphane] [Antitumor effects of different combinations of oridonin, bleomycin A5 and nitrocaphane] Zhongguo Yao Li …
Number of citations: 8 pubmed.ncbi.nlm.nih.gov
YE Wang - Zhonghua yi xue za zhi, 1988 - europepmc.org
[Combined treatment of malignant trophoblastic tumor with 5-fluorouracil and nitrocaphane]. - Abstract - Europe PMC … [Combined treatment of malignant trophoblastic tumor with 5-fluorouracil …
Number of citations: 2 europepmc.org
H Song, Z **a, B Wu, Y Wang - Chinese Medical Journal, 1979 - mednexus.org
… Two newly synthesized chemicals, Tisupurine (AT1438) and nitrocaphane (AT1258) were found to be effective and were used in combination therapy when indicated. The last period …
Number of citations: 16 mednexus.org
B Xu, J Liu - Acta biotechnologica, 1990 - Wiley Online Library
Cancer is the bitter enemy to human health. Searching for effective antitumor drugs is one of the most important medical research problems. In China during the last 30 years a great …
Number of citations: 4 onlinelibrary.wiley.com
X Tong, Q You, L Li, L Cai, C Wang… - Oncology Research and …, 2008 - karger.com
Background: The aim of this study was to investigate the prognostic factors of ovarian yolk sac tumors (YST) and the survival rates in Chinese patients. Patients and Methods: We …
Number of citations: 18 karger.com
Z Chen, X Feng, Z Sheng - Acta Microbiologica Sinica, 1988 - hero.epa.gov
… Generally, urvA super (-) strain PQ37 is very sensitive in the SOS chromotest while with strain GC4415 the authors failed to detect the genotoxicity of nitrocaphane, acridine yellow and a …
Number of citations: 3 hero.epa.gov

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